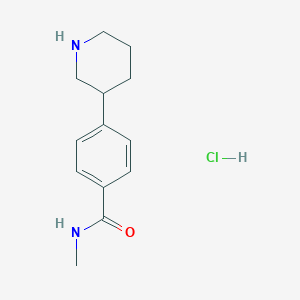

N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives with potential pharmacological activities, which can provide insights into the chemical class to which the compound belongs. Piperidine derivatives are known for their diverse biological activities, including anti-acetylcholinesterase (anti-AChE) activity, which is significant in the context of antidementia agents and central nervous system disorders .

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple steps, including substitution reactions and the introduction of various functional groups to enhance biological activity. For instance, the introduction of a bulky moiety in the para position of benzamide derivatives has been shown to substantially increase anti-AChE activity. Additionally, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance this activity . Another paper describes the synthesis of a potent δ opioid receptor agonist through a series of reactions, including the use of aryllithium with carbon-14 labeled CO2 . These methods could potentially be applied to the synthesis of "this compound" by adapting the functional groups and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their biological activity. The basic quality of the nitrogen atom in the piperidine ring is important for increased anti-AChE activity. For example, the N-benzoylpiperidine derivative was almost inactive, suggesting that the basicity of the nitrogen is a key factor . The introduction of rigid analogues and phenyl groups on the nitrogen atom of the amide moieties has also been shown to enhance activity . These findings suggest that the molecular structure of "this compound" would likely influence its biological properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives are diverse and can include elimination reactions, reduction reactions, bromination, acylation, deprotection, and salt formation . These reactions are carefully chosen to introduce specific functional groups that confer the desired biological activity and selectivity. For example, compound 19 from paper showed a definite selectivity to AChE over BuChE, which is a result of the specific chemical structure achieved through these synthetic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and the functional groups present. These properties are critical for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the solubility, stability, and reactivity of the hydrochloride salt form of these compounds can affect their bioavailability and therapeutic efficacy. The papers provided do not detail the physical and chemical properties of "this compound," but similar compounds have been shown to possess potent biological activities and selectivity, which are indicative of favorable properties .

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Cellular Imaging

Compounds structurally related to N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride, like the synthetic dye Hoechst 33258 and its analogs, have been widely used for DNA interaction studies and cellular imaging. These compounds exhibit strong binding to the minor groove of double-stranded B-DNA, specifically recognizing AT-rich sequences. This property makes them valuable tools in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content, offering a foundation for rational drug design and molecular biology research (Issar & Kakkar, 2013).

Psychiatric and Neurological Disorders

Analogues of this compound, like Lurasidone, serve as novel therapeutic agents for treating psychiatric and mood disorders. Lurasidone, for example, is a benzisothiazole antipsychotic with a unique pharmacodynamic profile, effective in the short-term treatment of schizophrenia and acute bipolar depression. Its low risk for inducing metabolic side effects compared to other antipsychotics highlights the potential of similar compounds in psychiatric medication (Pompili et al., 2018).

Gastrointestinal Motility Disorders

Compounds with a piperidinyl benzamide structure, such as Cisapride, have been explored for their prokinetic effects in treating gastrointestinal motility disorders. These agents enhance or restore gut motility across various sections of the gastrointestinal tract without the central depressant or antidopaminergic effects seen with other drugs. Their efficacy in conditions like reflux oesophagitis, non-ulcer dyspepsia, and gastroparesis, despite some limitations, underscores the therapeutic relevance of related chemical structures in gastrointestinal research (McCallum et al., 1988; Wiseman & Faulds, 1994).

Cognitive Enhancement and Neuroprotection

Research on peptides like Angiotensin IV suggests that modulation of dopamine receptors by compounds including this compound analogs could enhance cognitive functions. These findings indicate a potential role for such compounds in treating memory deficits and learning disabilities, proposing a new avenue for therapeutic interventions in neurodegenerative diseases and cognitive disorders (Braszko, 2010).

Novel Synthetic Opioids Research

The exploration of non-fentanil novel synthetic opioids, including N-substituted benzamides, for their psychoactive and toxic properties sheds light on the utility of this compound analogs in developing new pain management solutions. Such research aims at understanding the balance between therapeutic benefits and potential abuse, guiding the creation of safer analgesics (Sharma et al., 2018).

Safety and Hazards

The safety information available indicates that N-Methyl-4-(piperidin-3-yl)benzamide hydrochloride is a warning-level hazard. The specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

N-methyl-4-piperidin-3-ylbenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-14-13(16)11-6-4-10(5-7-11)12-3-2-8-15-9-12;/h4-7,12,15H,2-3,8-9H2,1H3,(H,14,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBQMQCRNRNENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C2CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)

![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)

![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)

![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)